molecular formula C18H22N2O2S B2474877 N-(3-Cyanothiolan-3-yl)-3-cyclohexyloxybenzamide CAS No. 1385356-29-5

N-(3-Cyanothiolan-3-yl)-3-cyclohexyloxybenzamide

Cat. No. B2474877
CAS RN: 1385356-29-5
M. Wt: 330.45
InChI Key: USTAAJHNZYIPLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Cyanothiolan-3-yl)-3-cyclohexyloxybenzamide, also known as CTB, is a compound that has gained attention in scientific research due to its potential therapeutic applications. CTB is a small molecule that belongs to the class of benzamide derivatives. The compound has been synthesized using various methods, and its mechanism of action has been studied in detail.

Scientific Research Applications

Antioxidant Properties and Distribution in Emulsions

A study synthesized and examined the antioxidant activity and distribution of a new cyanothiophene-based compound, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,5-dihydroxybenzamide (SIM-53B), within olive oil-in-water emulsions. The in vitro antioxidant capabilities of SIM-53B were assessed against Trolox and resveratrol, revealing significant compartmentalization effects with the majority of SIM-53B concentrated in the interfacial region of the emulsion. This suggests cyanothiophene-based compounds could be promising additives for lipid protection in various lipid-based systems, highlighting their potential application in food science and pharmaceuticals for enhancing the stability and shelf-life of lipid-containing products (Losada-Barreiro et al., 2020).

Catalytic Applications

Research into N-heterocyclic carbene (NHC) ligands, including structures similar to N-(3-Cyanothiolan-3-yl)-3-cyclohexyloxybenzamide, has demonstrated significant implications in catalysis. Triazolylidenes, closely related to the chemical structure of interest, have been utilized as versatile NHC-type ligands in transition metal complexes, promoting efficiency in various bond-forming and redox reactions. This application suggests that derivatives of this compound could serve as potent ligands in catalytic processes, potentially offering new pathways in synthetic chemistry and material science (Donnelly, Petronilho, & Albrecht, 2013).

Photocatalytic Applications

The exploration of photocatalytic degradation of pollutants using titanium dioxide (TiO2) highlighted the potential of utilizing this compound derivatives as supports to enhance the rate of mineralization and reduce the concentration of solution-phase intermediates. This application suggests that the chemical compound could be beneficial in environmental remediation efforts, specifically in water treatment processes to degrade persistent organic pollutants more efficiently (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

properties

IUPAC Name

N-(3-cyanothiolan-3-yl)-3-cyclohexyloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c19-12-18(9-10-23-13-18)20-17(21)14-5-4-8-16(11-14)22-15-6-2-1-3-7-15/h4-5,8,11,15H,1-3,6-7,9-10,13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTAAJHNZYIPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC=CC(=C2)C(=O)NC3(CCSC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.